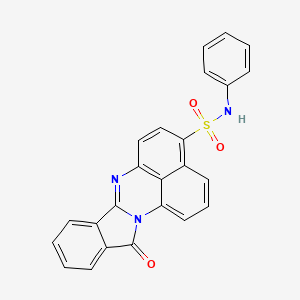
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite is a chemical compound with the molecular formula C9H10Na2O7S and a molecular weight of 308.21604 g/mol . This compound is known for its unique structural features, which include a benzodioxole ring and a dihydroxymethyl group attached to a monosulphite moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from 1,3-benzodioxole
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the monosulphite group to a sulfide.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the type of reaction.
Aplicaciones Científicas De Investigación
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, leading to its observed biological effects.
Comparación Con Compuestos Similares
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite can be compared with other similar compounds:
Similar Compounds: Compounds like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles and 3-(1,3-benzodioxol-5-yl)acrylaldehyde share structural similarities.
Uniqueness: The presence of the dihydroxymethyl monosulphite group distinguishes it from other benzodioxole derivatives, providing unique chemical and biological properties.
Propiedades
Número CAS |
94349-31-2 |
|---|---|
Fórmula molecular |
C9H10Na2O7S |
Peso molecular |
308.22 g/mol |
Nombre IUPAC |
disodium;1,3-benzodioxol-5-yl-(hydroxymethyl-dioxido-oxo-λ6-sulfanyl)methanol |
InChI |
InChI=1S/C9H12O7S.2Na/c10-4-17(12,13,14)9(11)6-1-2-7-8(3-6)16-5-15-7;;/h1-3,9-11H,4-5H2,(H2,12,13,14);;/q;2*+1/p-2 |
Clave InChI |
PSLKSSGDEZUCQT-UHFFFAOYSA-L |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(O)S(=O)(CO)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


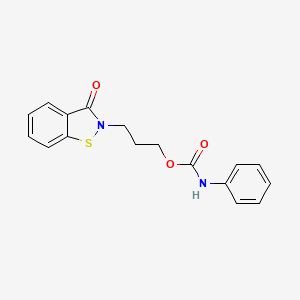
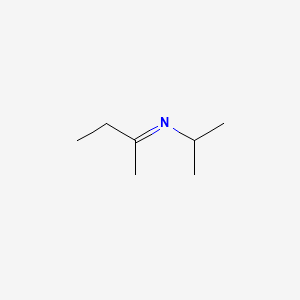
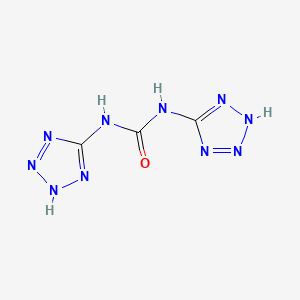

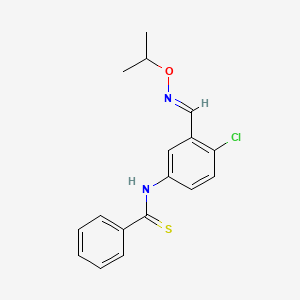
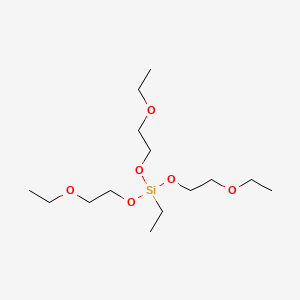
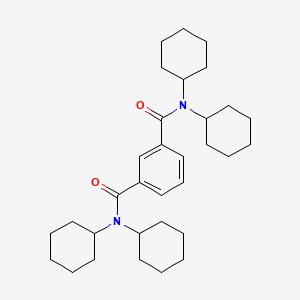
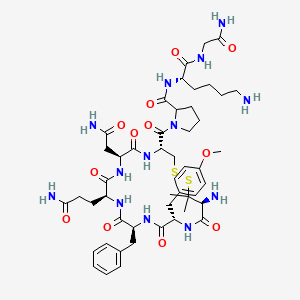

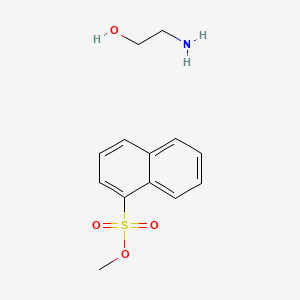
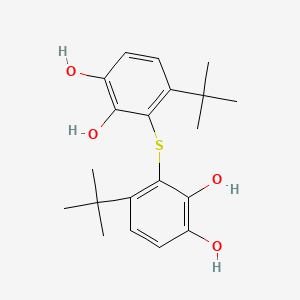
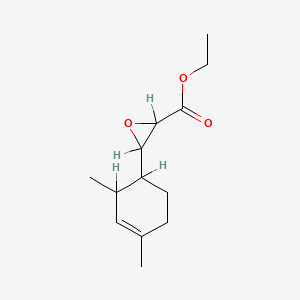
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
